Methyl 5-(2-azaspiro[4.5]decan-2-ylsulfonyl)pyridine-2-carboxylate
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Overview
Description
Methyl 5-(2-azaspiro[45]decan-2-ylsulfonyl)pyridine-2-carboxylate is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(2-azaspiro[4.5]decan-2-ylsulfonyl)pyridine-2-carboxylate typically involves multiple steps, starting from commercially available reagents. One common synthetic route includes the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions to introduce the sulfonyl and pyridine carboxylate groups.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-azaspiro[4.5]decan-2-ylsulfonyl)pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups.
Scientific Research Applications
Methyl 5-(2-azaspiro[4.5]decan-2-ylsulfonyl)pyridine-2-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl 5-(2-azaspiro[4.5]decan-2-ylsulfonyl)pyridine-2-carboxylate exerts its effects would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(2-azaspiro[4.5]decan-2-ylsulfonyl)pyridine-2-carboxylate include other spirocyclic sulfonyl pyridine derivatives. These compounds share structural similarities but may differ in their specific functional groups or the nature of the spirocyclic ring.
Uniqueness
What sets Methyl 5-(2-azaspiro[45]decan-2-ylsulfonyl)pyridine-2-carboxylate apart is its specific combination of functional groups and the spirocyclic structure, which can impart unique chemical and physical properties
Properties
IUPAC Name |
methyl 5-(2-azaspiro[4.5]decan-2-ylsulfonyl)pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-22-15(19)14-6-5-13(11-17-14)23(20,21)18-10-9-16(12-18)7-3-2-4-8-16/h5-6,11H,2-4,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOPALQUWLGAMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=C(C=C1)S(=O)(=O)N2CCC3(C2)CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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